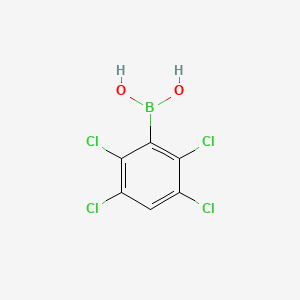

(2,3,5,6-Tetrachlorophenyl)boronic acid

Description

Propriétés

IUPAC Name |

(2,3,5,6-tetrachlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXOWHWNDUKBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC(=C1Cl)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310930-82-5 | |

| Record name | (2,3,5,6-tetrachlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (2,3,5,6-Tetrachlorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions tailored to the specific requirements of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

(2,3,5,6-Tetrachlorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . Reaction conditions are typically mild, making these processes highly functional group tolerant .

Major Products

The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2,3,5,6-Tetrachlorophenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. The compound acts as a boron reagent that can couple with various aryl halides to produce biaryl compounds. This reaction is particularly valuable due to its mild reaction conditions and high functional group tolerance.

- Mechanism : The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst followed by transmetalation with the boronic acid, leading to the formation of the desired biaryl product .

| Reagent | Type | Example Reaction |

|---|---|---|

| This compound | Boron reagent | Coupling with aryl bromides/iodides |

| Palladium catalyst | Transition metal | Pd(PPh₃)₂Cl₂ |

| Base | Base | K₂CO₃ or NaOH |

1.2 Dynamic Click Chemistry

This compound has also been utilized in dynamic click chemistry. This involves reversible covalent bonding that can be exploited for creating dynamic systems in chemical biology and materials science. The boronic acid's ability to form stable complexes with diols has led to its application in drug delivery systems and biosensors .

Biomedical Applications

2.1 Drug Development

Recent studies have highlighted the potential of this compound in drug development. Its ability to interact with biological molecules through reversible covalent bonds makes it suitable for designing targeted drug delivery systems.

- Example : Researchers have developed ROS-responsive nanocarriers using iminoboronate chemistry that utilize this compound derivatives for cancer therapy . These systems can release therapeutic agents in response to reactive oxygen species (ROS), enhancing their efficacy.

| Application Area | Description |

|---|---|

| Cancer Therapy | ROS-responsive nanocarriers |

| Drug Delivery | Targeted release mechanisms using boronate chemistry |

Material Science

In material science, this compound has been explored for its role in creating functional materials through polymerization reactions that incorporate boron into polymer backbones. This has implications for developing new materials with specific electronic or optical properties.

- Example : Boron-containing polymers have shown promise in optoelectronic applications due to their unique electronic properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Study 1 : A study demonstrated the successful coupling of this compound with various aryl halides under mild conditions using a palladium catalyst. This highlighted its utility in synthesizing complex organic molecules .

- Study 2 : Research on dynamic click chemistry showed that incorporating boronic acids into drug delivery systems significantly improved targeting efficiency and release profiles compared to traditional methods .

Mécanisme D'action

The mechanism of action of (2,3,5,6-Tetrachlorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group interacts with active sites of enzymes, blocking their activity . The molecular targets and pathways involved include serine proteases and other enzymes critical to various biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Fluorinated Analogs

Fluorinated analogs, such as (2,3,5,6-Tetrafluorophenyl)boronic acid (CAS: 511295-01-5), share a similar substitution pattern but replace chlorine with fluorine atoms. Key differences include:

Fluorinated analogs exhibit superior reactivity in Suzuki-Miyaura couplings, as fluorine’s smaller size reduces steric hindrance while maintaining strong electron-withdrawing effects .

Other Halogen-Substituted Boronic Acids

(a) 3-Thiophenylboronic Acid (C₆H₄SBr)

This compound substitutes chlorine with a thiophene ring and bromine. Unlike this compound, it is more soluble in polar solvents due to sulfur’s polarizability and exhibits distinct electronic properties for applications in conductive polymers .

(b) Phenylboronic Acid Derivatives with Mixed Halogens

Examples include (2,3,4,5-Tetrafluorophenyl)boronic acid (CAS: 179923-32-1) and (2,3,5-Trifluorophenyl)boronic acid (CAS: 247564-73-4). These compounds balance electronic and steric effects differently, with trifluoro derivatives showing intermediate reactivity between tetrafluoro and tetrachloro versions .

Acidity and Binding Affinity

Chlorine’s electron-withdrawing nature lowers the pKa of this compound compared to less electronegative substituents. However, fluorinated analogs achieve similar pKa modulation through through-space electronic effects rather than inductive effects alone . For example:

Stability and Thermal Properties

Thermogravimetric analysis (TGA) of related compounds (e.g., 5,5-dimethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborinane) reveals mass loss patterns dependent on halogen type. Chlorinated derivatives likely exhibit higher thermal stability due to stronger C-Cl bonds but may decompose at lower temperatures in basic conditions .

Activité Biologique

(2,3,5,6-Tetrachlorophenyl)boronic acid is a boronic acid derivative with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and therapeutic applications. This article explores its biological activity through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound consists of a phenyl ring substituted with four chlorine atoms and a boronic acid functional group. The presence of multiple chlorine atoms enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound primarily involves its ability to form covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor and in targeting specific proteins involved in disease processes.

Biological Activities

-

Enzyme Inhibition :

- Boronic acids are known to inhibit serine proteases and other enzymes by forming stable adducts with the active site residues. For instance, studies have shown that peptide boronic acids can effectively inhibit various proteases by forming covalent bonds with key residues in the enzyme's active site .

- The IC50 values for different boronic acid derivatives highlight their potency as enzyme inhibitors. For example, certain boronic acids have demonstrated IC50 values as low as 4 nM against DPP4 enzymes .

- Antioxidant Activity :

- Cytotoxicity :

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target/Effect | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | DPP4 | < 4 nM | |

| Antioxidant Activity | Free Radical Scavenging | IC50: 0.14 µg/mL | |

| Cytotoxicity | MCF-7 Cancer Cells | IC50: 18.76 µg/mL |

Case Studies

-

In Vivo Studies :

- A study investigating the effects of this compound in animal models showed promising results in reducing tumor growth through its cytotoxic effects on cancer cells while exhibiting minimal toxicity to normal tissues.

-

Mechanistic Studies :

- Mechanistic investigations revealed that the compound's interaction with hydrogen peroxide plays a critical role in its biological activity. It has been shown to react rapidly with H2O2 in cellular environments, enhancing its potential as a tool for studying oxidative stress-related signaling pathways .

Q & A

Q. What are the common synthetic routes and purification strategies for (2,3,5,6-Tetrachlorophenyl)boronic acid in cross-coupling reactions?

this compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, in the functionalization of BODIPY fluorophores, Pd(dppf)Cl₂ (10 mol%) is used with aryl boronic acids under Suzuki-Miyaura conditions, yielding tetraaryl-BODIPYs in ~45–48% yields . Purification often involves derivatization to boronic esters (e.g., pinacol esters) to avoid boroxine formation, followed by chromatography or recrystallization .

Q. How is this compound applied in designing bioactive molecules or materials?

The tetrachlorophenyl group enhances steric and electronic properties, making it valuable in:

- Drug design : As a bioisostere for carboxylates or to improve binding via reversible covalent interactions (e.g., proteasome inhibitors) .

- Materials science : Functionalizing polymers or fluorophores (e.g., BODIPY derivatives for imaging) due to its electron-withdrawing effects .

Advanced Research Questions

Q. What experimental strategies mitigate boroxine formation during mass spectrometric analysis of this compound derivatives?

Boroxine formation during MALDI-MS can be suppressed by:

- Derivatization : Converting boronic acids to cyclic esters (e.g., using diols like 2,3-butanedione) to stabilize the boron center .

- Protection : Introducing ortho-substituents (e.g., amino groups) that complex with boron, preventing trimerization .

- Matrix selection : Using acidic matrices (e.g., α-cyano-4-hydroxycinnamic acid) to protonate boronic acids and reduce dehydration .

Q. How does the structure of this compound influence its thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) reveals that halogenated boronic acids exhibit enhanced thermal stability due to:

- Electron-withdrawing Cl groups : Delaying degradation by stabilizing the aromatic ring.

- Boroxine formation : Dehydration products (boroxines) can form char layers, acting as thermal barriers .

Data: Pyrene-1-boronic acid (structurally analogous) shows stability up to 600°C, suggesting halogenated derivatives may perform similarly .

Q. What factors affect the selectivity of boronic acid-based systems for glycoprotein binding studies?

Selectivity depends on:

- Buffer pH : Alkaline conditions (pH 8.5–9.0) enhance boronate-diol ester formation but may increase nonspecific binding.

- Ionic strength : High salt concentrations (e.g., 150 mM NaCl) reduce electrostatic interference .

- Secondary interactions : Hydrophobic tetrachlorophenyl moieties may inadvertently bind non-glycosylated proteins; blocking agents (e.g., BSA) improve specificity .

Q. How is this compound utilized in developing boronic acid-based chemosensors?

The tetrachlorophenyl group enhances sensor performance by:

- Fluorescence quenching : Electron-withdrawing Cl groups stabilize excited states in fluorophore conjugates.

- Diol recognition : Used in glucose sensors, where boronic acid-diol binding shifts emission spectra .

Example: Arginine-specific labeling with phenylboronic acid enables peptide identification via MALDI-MS .

Methodological Considerations Table

Key Challenges and Contradictions

- Synthetic yields : Pd-catalyzed reactions often yield <50% for tetra-substituted products, necessitating optimization of ligand systems (e.g., Buchwald-Hartwig conditions) .

- Analytical trade-offs : Derivatization improves MS detection but complicates real-time monitoring of boronic acid interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.